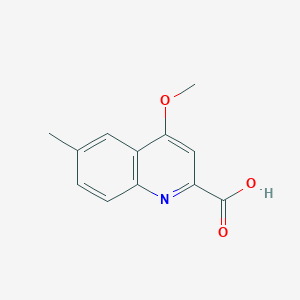

4-Methoxy-6-methylquinoline-2-carboxylic acid

描述

属性

IUPAC Name |

4-methoxy-6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(16-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOFMFVCMYKGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of alternative reaction media, such as supercritical fluids, ionic liquids, and solvent-free methods, has been explored to enhance the efficiency and environmental sustainability of the production process .

化学反应分析

Types of Reactions

4-Methoxy-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

科学研究应用

Medicinal Chemistry

4-Methoxy-6-methylquinoline-2-carboxylic acid serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance its biological activity and specificity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties , particularly against bacterial strains such as E. coli and Mycobacterium tuberculosis. A study revealed the Minimum Inhibitory Concentrations (MICs) of related compounds:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| 7i (related structure) | <16 | M. tuberculosis |

| 7m (related structure) | 8 | S. aureus |

These findings suggest potential for further exploration in antibacterial drug development.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly through mechanisms involving P-glycoprotein inhibition . This suggests its utility in cancer treatment strategies, although more extensive research is needed to elucidate specific pathways involved.

Industrial Applications

The compound is also utilized in the production of dyes and pigments , leveraging its chemical structure to impart specific colors and properties to industrial products.

Antimicrobial Studies

A detailed investigation into the antimicrobial efficacy of quinoline derivatives demonstrated significant activity against various pathogens, reinforcing the potential of this compound as a therapeutic agent.

Anticancer Evaluation

In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, warranting further examination into its pharmacodynamics and potential clinical applications.

Pharmacokinetics and Toxicology

While initial pharmacokinetic profiles indicate good bioavailability, comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) are necessary for a complete understanding of its therapeutic potential. Toxicological assessments highlight possible skin and eye irritation, necessitating careful handling in laboratory settings.

作用机制

The mechanism of action of 4-Methoxy-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

6-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS: 78533-10-5)

- Structural Relationship : Positional isomer with methoxy and methyl groups at positions 6 and 2, respectively, and carboxylic acid at position 3.

- Molecular Formula: C₁₂H₁₁NO₃ (identical to the target compound).

4-Methoxyquinoline-2-carboxylic Acid (CAS: 15733-83-2)

Table 2: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 4-Methoxy-6-methylquinoline-2-carboxylic acid | C₁₂H₁₁NO₃ | 217.23 | 4-OCH₃, 6-CH₃, 2-COOH |

| 6-Methoxy-2-methylquinoline-4-carboxylic acid | C₁₂H₁₁NO₃ | 217.22 | 6-OCH₃, 2-CH₃, 4-COOH |

| 4-Methoxyquinoline-2-carboxylic acid | C₁₁H₉NO₃ | 203.20 | 4-OCH₃, 2-COOH |

Functional Group Variations

2-Methylquinoline-6-carboxylic Acid

- Structure : Features a methyl group at position 2 and carboxylic acid at position 4.

- Molecular Formula: C₁₁H₉NO₂.

6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic Acid

- Structure : Contains fluorine (electron-withdrawing) and biphenyl groups.

- Impact : Increased steric hindrance and altered electronic properties enhance binding specificity in biological targets, such as enzymes or receptors .

P-Glycoprotein Inhibition

- 6-Methoxy-2-arylquinoline-4-carboxylic Acid Derivatives: Demonstrated potent P-glycoprotein inhibition in vitro, with IC₅₀ values < 1 µM. The aryl group at position 2 enhances hydrophobic interactions with the protein .

- This compound: The methyl group at position 6 may reduce inhibitory potency compared to bulkier aryl substituents, highlighting the role of steric effects .

Anti-Inflammatory and Analgesic Activity

- 4-Hydroxyquinolone-3-carboxylic Acid Derivatives: Exhibit anti-inflammatory activity via COX-2 inhibition. The carboxylic acid group is critical for binding .

生物活性

4-Methoxy-6-methylquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C12H11NO3

- Molecular Weight : 201.23 g/mol

- Functional Groups : Methoxy (-OCH₃), Methyl (-CH₃), and Carboxylic acid (-COOH) groups contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.

- Antiviral Effects : Some investigations point towards its efficacy against viral infections, warranting further exploration in virology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting pathways critical for cell survival and proliferation.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study conducted on various derivatives of quinoline compounds demonstrated that those with similar structural features to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis .

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against different bacterial strains.

Compound MIC (µg/mL) Target Bacteria This compound 32 E. coli 7i (related structure) <16 M. tuberculosis 7m (related structure) 8 S. aureus - Anticancer Evaluation :

- P-glycoprotein Inhibition :

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability, but further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments indicate that while the compound shows promise, it may cause skin and eye irritation .

常见问题

Q. What are the common synthetic routes for preparing 4-Methoxy-6-methylquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Pfitzinger reaction is a widely used method for synthesizing quinoline derivatives. For example, condensation of isatin with ketones in an alkaline medium can yield functionalized quinolines . Optimizing reaction parameters like temperature (e.g., 378 K for heterocyclization) and catalysts (e.g., AlCl₃ for cyclization) improves yields. Sodium acetate or triethylamine is often used to stabilize intermediates during acylation steps. Industrial-scale synthesis may employ continuous flow reactors for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl stretches (~1700–1730 cm⁻¹ for carboxylic acid and ketone groups) and methoxy C-O stretches (~1250 cm⁻¹) .

- ¹H NMR : Methoxy protons resonate at δ 3.6–3.8 ppm, aromatic protons between δ 6.9–7.3 ppm, and methyl groups at δ 1.1–2.4 ppm depending on substitution .

- MS : Molecular ion peaks (e.g., m/z 245 [M⁺] for similar derivatives) and fragmentation patterns confirm structural integrity .

Q. What are the standard protocols for evaluating its preliminary biological activity?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria, with positive controls (e.g., ciprofloxacin).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC₅₀ values to reference drugs .

- Enzyme Inhibition : Fluorometric assays for DNA gyrase or topoisomerase IV activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in substituent positioning or assay conditions. Strategies include:

- Structural Confirmation : Validate compound purity via HPLC (>95%) and crystallography (e.g., X-ray for absolute configuration) .

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).

- SAR Studies : Compare analogs (e.g., 6-Amino-2-methylquinoline-4-carboxylic acid vs. 4-Chloro derivatives) to isolate functional group contributions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolve binding modes with enzymes (e.g., DNA gyrase) by co-crystallizing the compound-protein complex .

- Molecular Dynamics Simulations : Predict binding affinity using docking software (e.g., AutoDock) and validate with thermodynamic parameters (ΔG, ΔH) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes .

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) affect reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Cl at position 4): Increase electrophilicity, enhancing nucleophilic substitution but potentially reducing solubility .

- Methoxy Groups : Improve membrane permeability via lipophilicity, as seen in improved CNS penetration in Alzheimer’s studies .

- Comparative Data : For example, 2-Hydroxy-6-methoxy derivatives show stronger antibacterial activity than non-hydroxylated analogs due to hydrogen bonding with bacterial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。